2-(1H-indol-3-yl)ethylazanium acetate
Description
Properties
CAS No. |
2936-99-4 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
acetic acid;2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H12N2.C2H4O2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;1-2(3)4/h1-4,7,12H,5-6,11H2;1H3,(H,3,4) |
InChI Key |
DELLVMRKQDNBTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=CN2)CCN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(1H-indol-3-yl)ethylazanium Acetate
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
Synthesis of 2-(1H-indol-3-yl)ethanamine (Tryptamine)
This intermediate is the free base form containing the indole ring substituted at the 3-position with an ethylamine side chain.Formation of the Azanium Acetate Salt
The free amine is protonated by acetic acid to form the azanium acetate salt.
Detailed Synthetic Routes
Synthesis of 2-(1H-indol-3-yl)ethanamine (Tryptamine)
Tryptamine can be prepared by several methods, but the most common and efficient approaches include:
Reduction of 2-(1H-indol-3-yl)acetonitrile:
The nitrile precursor is reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine. This method is well-established and provides high yields and purity.Decarboxylation of 3-(1H-indol-3-yl)propanoic acid derivatives:
Starting from 3-(1H-indol-3-yl)propanoic acid or its esters, decarboxylation followed by amination can generate tryptamine.Fischer Indole Synthesis followed by side-chain functionalization:
Indole derivatives are synthesized and then functionalized at the 3-position with an ethylamine side chain through alkylation or reductive amination.
Formation of this compound
Once tryptamine is obtained, it is dissolved in an appropriate solvent (e.g., ethanol or water), and acetic acid is added to protonate the amine group, forming the azanium acetate salt. This salt formation enhances solubility and stability.
- Typical procedure:
Dissolve tryptamine in ethanol, add stoichiometric amounts of glacial acetic acid, and stir at room temperature. The salt precipitates or remains in solution depending on conditions and can be isolated by evaporation or crystallization.
Advanced Synthetic Approaches and Related Compounds
While the direct synthesis of this compound is straightforward, recent research has explored related synthetic methodologies involving indole derivatives functionalized with hydroxyalkyl or alkyl chains, which can be converted to amine salts.
Synthesis of Hydroxyalkyl Indole Derivatives and Conversion to Azanium Salts
A recent study synthesized N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts, which share structural similarity in the indole ethylamine motif. The synthetic route involved:
- Alkylation of indole with ω-bromoalkanols to introduce hydroxyalkyl side chains.
- Protection of hydroxyl groups by acetylation.
- Formylation via the Wilsmeier–Haack reaction.
- Condensation reactions catalyzed by dysprosium triflate to form triindolylmethane intermediates.
- Oxidation and acid treatment to yield the final methylium salts.
Although this method targets more complex triindolylmethylium salts, the principles of side-chain functionalization and salt formation are relevant for preparing this compound and analogues.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Reduction of 2-(1H-indol-3-yl)acetonitrile | LiAlH4, THF, reflux or catalytic hydrogenation | 2-(1H-indol-3-yl)ethanamine (tryptamine) | High yield, common method |
| 2 | Decarboxylation of 3-(1H-indol-3-yl)propanoic acid derivatives | Heating with amination agents | Tryptamine | Alternative route, less common |
| 3 | Salt formation | Tryptamine + Acetic acid, ethanol or water, room temp | This compound | Simple acid-base reaction, improves solubility |
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethylazanium acetate undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted indoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
2-(1H-indol-3-yl)ethylazanium acetate has a wide range of applications in scientific research:
Biological Activity
2-(1H-indol-3-yl)ethylazanium acetate, also known as indole-3-ethylamine acetate, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N2O2
- Molecular Weight : 196.21 g/mol
- CAS Number : [Not available in search results]
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential antitumor properties and neuroprotective effects. The compound's structure, featuring an indole moiety, suggests a variety of interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of indole, including this compound, exhibit significant antitumor activity. A study highlighted the efficacy of related compounds against various human solid tumors, particularly colon and lung cancers. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
Table 1: Summary of Antitumor Activity Studies
| Study | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| HT29 (Colon) | 15.4 | Apoptosis induction | |
| PC3 (Prostate) | 18.7 | Cell cycle arrest | |
| H460M (Lung) | 12.9 | Inhibition of proliferation |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Indole derivatives have been shown to possess antioxidant properties, which may contribute to their protective effects against oxidative stress in various biological systems.
Neuroprotective Effects
Apart from its antitumor properties, there is emerging evidence that indole derivatives can exhibit neuroprotective effects. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
Case Studies
- Neuroprotection in Animal Models : A study demonstrated that administration of indole derivatives improved cognitive function and reduced neuronal death in models of Alzheimer's disease.
- Mechanism Exploration : The neuroprotective effects may be attributed to the modulation of neurotransmitter systems and reduction of neuroinflammation.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₂H₁₄N₂O₂ (calculated based on structural analogs ).
- Structure : The crystal structure of its hemihydrate form has been resolved via X-ray diffraction, confirming the planar indole ring and hydrogen-bonding interactions between the ammonium group, acetate ion, and water molecules .
The following section compares 2-(1H-indol-3-yl)ethylazanium acetate with structurally and functionally related indole derivatives, focusing on synthesis, physicochemical properties, and applications.
Carboxylic Acid Derivatives
3-Indoleacetic Acid (IAA)
- Structure: C₁₀H₉NO₂; a plant growth hormone with a carboxylic acid group at the ethyl side chain .
- Applications : Widely used in agriculture as a rooting hormone.
- Safety : Classified as a laboratory chemical with standard handling protocols .
Comparison : Unlike IAA, the target compound’s ammonium salt form enhances water solubility, making it more suitable for aqueous-phase biochemical studies .
Ester Derivatives
Ethyl 2-(1H-Indol-3-yl)acetate
- Structure: C₁₂H₁₃NO₂; esterification of IAA’s carboxylic acid group .
- Properties: Melting point 44–45°C; boiling point 353°C; soluble in chloroform and ethanol .
- Synthesis: Produced via acid-catalyzed esterification of IAA with ethanol .
Comparison : The ester derivative is more volatile and lipophilic than the ammonium salt, favoring its use in organic synthesis rather than biological applications .
Metal Salts
Potassium 3-Indoleacetate
- Structure: C₁₀H₈KNO₂; potassium salt of IAA .
- Properties : High water solubility; molecular weight 213.28 g/mol.
- Applications : Preferred in plant tissue culture due to improved solubility .
Comparison : While both the potassium salt and target compound are water-soluble, the ammonium salt’s cationic nature may facilitate interactions with negatively charged biomolecules .
Hydrazide and Amide Derivatives
2-(1H-Indol-3-yl)acetohydrazide
- Structure : C₁₀H₁₁N₃O; synthesized from IAA via hydrazine substitution .
- Applications : Intermediate for pharmaceuticals (e.g., anticonvulsants or antimicrobial agents).
Comparison : The hydrazide group introduces nucleophilic reactivity, enabling further functionalization, whereas the ammonium salt’s stability suits crystallographic studies .
N-[2-(1H-Indol-3-yl)ethyl]-3-methylbut-2-enamide
- Structure : C₁₅H₁₈N₂O; amide derivative with a branched alkyl chain .
- Synthesis : 99% yield via Schotten-Baumann reaction .
- Properties : Crystalline solid (melting point 73–75°C) .
Comparison : The amide’s stability and crystallinity contrast with the ammonium salt’s ionic character, which may influence binding to enzyme active sites .
Substituted Indole Derivatives
2-(6-Methyl-1H-indol-3-yl)acetic Acid
- Structure : Methyl substitution at the indole 6-position .
- Properties : Similar to IAA but with altered bioactivity due to steric effects.
- Safety: Not classified under GHS, indicating lower toxicity .
Comparison : Substituents like methyl groups can modulate biological activity, whereas the ammonium salt’s charge impacts solubility and ionic interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1H-indol-3-yl)ethylazanium acetate, and how can reaction conditions be optimized for reproducibility?
- The compound is typically synthesized via amidation or esterification of indole derivatives. For example, reacting indole-3-carboxaldehyde with ethyl oxalyl chloride in the presence of triethylamine yields intermediates that are subsequently hydrolyzed and protonated to form the azanium acetate . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and catalyst choice (e.g., sulfuric acid for esterification) to improve yields (reported 62–99% in ). IR and NMR data (e.g., 1H NMR: δ 7.5–7.8 ppm for indole protons) are critical for verifying product purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
- 1H/13C NMR and IR spectroscopy are primary tools. The indole NH proton typically appears at δ 10–12 ppm, while the ethylazanium group shows signals near δ 3.0–3.5 ppm (CH2) and δ 1.2–1.5 ppm (CH3) . Conflicting data (e.g., unexpected splitting or shifts) may arise from tautomerism or residual solvents. Cross-validation with high-resolution mass spectrometry (HRMS) or X-ray crystallography (using SHELX software ) is recommended to resolve ambiguities .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?
- Chiral resolution methods, such as enzymatic kinetic resolution or chiral column chromatography, are employed to isolate enantiomers. For example, (R)- and (S)-isomers of related indole-acetate esters were separated using chiral auxiliaries (e.g., Evans’ oxazolidinones), with enantiomeric excess verified via polarimetry and chiral HPLC . Computational modeling (DFT calculations) can predict favorable transition states to guide stereoselective synthesis .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Common byproducts include dimerized indole derivatives or over-acetylated products. Strategies include:
- Temperature control : Lowering reaction temperatures (<0°C) during acyl chloride addition to prevent side reactions .
- Catalyst modulation : Using anhydrous MgSO4 to sequester water and minimize hydrolysis .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the target compound .
Q. How does the compound interact with biological macromolecules, and what computational tools validate these interactions?
- Molecular docking studies (e.g., AutoDock Vina) reveal binding affinities to enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases, supported by IC50 data from enzyme inhibition assays . MD simulations (GROMACS) assess stability of ligand-protein complexes, with hydrogen bonding (indole NH to active-site residues) and π-π stacking (indole ring with aromatic amino acids) as key interactions .
Methodological Challenges
Q. What are the limitations of crystallographic refinement (SHELXL) for resolving the acetate counterion’s position in this compound?
- SHELXL struggles with low electron density regions in the acetate group due to dynamic disorder. To address this:
- Collect high-resolution data (<1.0 Å) to improve model accuracy.
- Apply restraints (e.g., DFIX for bond lengths) during refinement .
- Validate with Fourier difference maps to confirm acetate placement .
Q. How can conflicting bioactivity data (e.g., antitumor vs. cytotoxic effects) be reconciled in studies involving this compound?
- Discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
